molecular formula C₂₃H₃₀N₆O₄ B1662758 Teoprolol CAS No. 65184-10-3

Teoprolol

Cat. No. B1662758
CAS RN: 65184-10-3
M. Wt: 454.5 g/mol
InChI Key: HITMZSXZYGLDCV-UHFFFAOYSA-N
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Description

Teoprolol is a selective beta-1 blocker used in the treatment of hypertension and angina, and used to reduce mortality due to myocardial infarction . It is also known as Metoprolol .


Synthesis Analysis

The synthesis of Teoprolol involves several steps. One study describes the development of saccharide conjugates for targeted delivery of metoprolol . Another study discusses a chemo-enzymatic synthesis of enantiopure β-Blocker (S)-Metoprolol . A patent also exists for the synthesis and preparations of metoprolol and its salts .


Molecular Structure Analysis

The molecular formula of Teoprolol is C23H30N6O4 . It has a monoisotopic mass of 454.232849 Da . The structure contains a total of 66 bonds, including 36 non-H bonds, 17 multiple bonds, 9 rotatable bonds, 2 double bonds, 15 aromatic bonds, 2 five-membered rings, 2 six-membered rings, and 2 nine-membered rings .

Scientific Research Applications

Novel Drug Delivery Systems

Teoprolol has been used in the development of novel drug delivery systems. The Time-Controlled Explosion System (TES) is one such innovation, utilizing a four-layered spherical structure including a core, drug, swelling agent, and a water-insoluble polymer membrane. TES is characterized by its ability to release drugs rapidly after a programmed lag time. Studies have shown that TES can effectively control the release of drugs like metoprolol (similar to teoprolol), ensuring a timely drug release in vivo that corresponds to the in vitro profile (Ueda et al., 1994).

Pharmacokinetics and Drug Interactions

Research has investigated the impact of substances like tetrahydropalmatine (Tet) on the pharmacokinetics of drugs including teoprolol. Studies involving the administration of Tet with teoprolol in beagle dogs have provided insights into how Tet influences the metabolism of teoprolol, which is important for understanding potential drug interactions (Zhao et al., 2016).

Controlled Drug Release from Nanoporous Silica Matrices

Teoprolol has been incorporated into nanoporous silica matrices for controlled drug release. These matrices, including silica gel and ordered mesoporous silica, have been studied for their efficiency in delivering teoprolol in a controlled manner. The correlation between the drug release kinetics and the textural properties of these carriers offers a promising avenue for controlled drug delivery applications (Ghedini et al., 2010).

Cardiovascular Treatment and Energetics

Teoprolol's effects on myocardial function and energetics have been a subject of study in patients with nonischemic dilated cardiomyopathy. Research has shown that teoprolol improves myocardial performance, increases myocardial efficiency, and favorably alters substrate utilization, providing significant insights into its therapeutic mechanisms for treating heart failure (Eichhorn et al., 1994).

Postreceptor Events in Chronic Heart Failure

Investigations into the effects of teoprolol on postreceptor events in chronic heart failure have shown that it can positively influence these events. For instance, teoprolol has been shown to restore the inotropic effect of cAMP-phosphodiesterase inhibitors in heart failure patients, suggesting its role in improving heart performance by influencing postreceptor mechanisms (Böhm et al., 1997).

Metabolomic Profiling in Myocardial Ischemia

Metabolomic profiling studies have explored the therapeutic molecular mechanisms of teoprolol in myocardial ischemia models. These studies have identified key pathways and regulatory enzymes affected by teoprolol, providing a deeper understanding of its therapeutic actions beyond beta-adrenergic receptor antagonism (Lai et al., 2020).

Pharmacodynamic and Pharmac

okinetic PropertiesExtensive research on teoprolol has detailed its pharmacodynamic and pharmacokinetic properties, especially in the context of hypertension, ischemic heart disease, and related cardiovascular disorders. These studies have contributed to a better understanding of its mechanisms of action, dosing, and effectiveness in various cardiovascular conditions (Benfield, Clissold, & Brogden, 1986).

Impact of CYP2D6 Polymorphisms

The influence of genetic polymorphisms, particularly CYP2D6, on the therapeutic effects and tolerability of teoprolol has been a significant area of study. Understanding these genetic influences aids in personalizing teoprolol therapy for hypertension, optimizing its efficacy and minimizing adverse effects (Hamadeh et al., 2014).

Photodegradation in Aquatic Environments

The environmental impact of teoprolol, particularly its photodegradation in the presence of aquatic fulvic acids, has been explored to understand its persistence and transformation in natural water bodies. This research is crucial for assessing the ecological impact of pharmaceuticals like teoprolol in the environment (Filipe et al., 2019).

Clinical Trials and Heart Failure Studies

Teoprolol has been a subject in various clinical trials, particularly focusing on its efficacy in treating chronic heart failure. Studies like the CIBIS-II trial have demonstrated the significant impact of beta-blockers like teoprolol in reducing all-cause mortality in chronic heart failure, contributing to a better understanding of its role in heart failure management (CIBIS-II Investigators and Committees, 1999).

Safety And Hazards

When handling Teoprolol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name

7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O4/c1-14(8-9-29-13-25-21-20(29)22(31)28(4)23(32)27(21)3)24-11-16(30)12-33-19-7-5-6-18-17(19)10-15(2)26-18/h5-7,10,13-14,16,24,26,30H,8-9,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITMZSXZYGLDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)CCN3C=NC4=C3C(=O)N(C(=O)N4C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10867126
Record name 7-[3-({2-Hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl}amino)butyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10867126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teoprolol

CAS RN

65184-10-3
Record name 3,7-Dihydro-7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65184-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Teoprolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065184103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teoprolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFG2498J1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
J Castañer, KH Klinger, F Stroman, K Thiemer… - Drugs of the …, 1982 - hero.epa.gov
Teoprolol | Health & Environmental Research Online (HERO) | US EPA … Teoprolol …
Number of citations: 0 hero.epa.gov
SD Yuzhakov, RG Glushkov… - Pharmaceutical chemistry …, 1991 - Springer
$-Adrenoblockers (~-AB) are well established in contemporary medicine, constituting the principal group of drugs for the pharmacotherapy of common conditions of the cardiovascular …
Number of citations: 6 link.springer.com
E Honkanen, A Pippuri, P Kairisalo, M Koivisto…
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E Honkanen, A Pippuri, P Kairisalo, M Koivisto…
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E Honkanen, A Pippuri, P Kairisalo, M Koivisto…
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E Honkanen, A Pippuri, P Kairisalo, M Koivisto…
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E Honkanen, A Pippuri, P Kairisalo, M Koivisto…
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E Honkanen, A Pippuri, P Kairisalo, M Koivisto…
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E Honkanen, A Pippuri, P Kairisalo, M Koivisto…
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E Honkanen, A Pippuri, P Kairisalo, M Koivisto…
Number of citations: 0

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